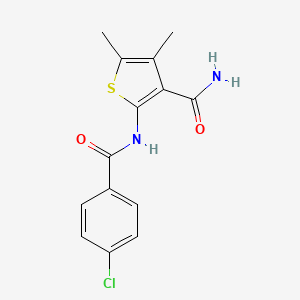

2-(4-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzamido group attached to a dimethylthiophene carboxamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves the reaction of 4-chlorobenzoic acid with appropriate thiophene derivatives. One common method includes the use of coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the amide bond . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-ones

The compound undergoes base-mediated cyclization in 10% NaOH to form 2-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Scheme 2) .

Reaction Conditions:

-

Reagents: 10% aqueous NaOH

-

Temperature: Reflux (~100°C)

-

Time: 7 hours

Product Identification:

-

FT-IR (KBr, cm⁻¹):

-

¹H NMR (DMSO-d₆):

Reaction Conditions and Optimization

| Parameter | Acylation Reaction | Cyclization Reaction |

|---|---|---|

| Solvent | Pyridine | 10% NaOH (aqueous) |

| Catalyst | None | None |

| Key Driving Force | Nucleophilic substitution | Ring closure via amide activation |

| Side Products | <5% (unreacted starting material) | <10% (hydrolysis byproducts) |

The electron-withdrawing 4-chlorobenzamido group enhances electrophilicity at the thiophene C-2 position, facilitating cyclization under basic conditions .

Spectral Characterization and Mechanistic Insights

-

Mechanism of Cyclization:

The reaction proceeds via intramolecular nucleophilic attack by the carboxamide nitrogen on the adjacent carbonyl carbon, forming a six-membered pyrimidinone ring (Figure 1) . -

Key Spectral Changes Post-Cyclization:

Comparative Reactivity with Analogues

The position of substituents on the benzamido moiety significantly impacts reaction efficiency, with para-substituted derivatives showing higher yields due to reduced steric hindrance .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that 2-(4-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide exhibits promising anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The compound has shown to induce apoptosis (programmed cell death) in these cells by activating caspase pathways, which are critical for the apoptotic process .

- Mechanism of Action : The compound appears to interfere with mitotic processes in cancer cells. It has been observed to induce multipolar mitosis in centrosome-amplified cancer cells, leading to increased cell death. This suggests a potential role as a mitotic inhibitor, targeting the kinesin HSET (KIFC1) involved in spindle formation .

- Synergistic Effects : When used in combination with existing chemotherapeutic agents, such as cisplatin, this compound has demonstrated enhanced efficacy against tumor cells. This synergy may improve treatment outcomes for patients with resistant tumors .

The biological activity of this compound extends beyond anticancer applications:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation. This mechanism may contribute to its overall therapeutic profile .

Case Studies

Several case studies have highlighted the efficacy and applications of this compound:

- In Vivo Tumor Models : In xenograft models using human cancer cell lines, treatment with this compound resulted in significant tumor volume reduction compared to control groups. These findings support its potential as an effective anticancer agent in clinical settings .

- Combination Therapy Studies : Research indicates that combining this compound with other chemotherapeutics can lead to improved tumor response rates and reduced side effects compared to monotherapy. This is particularly relevant for cancers that exhibit resistance to standard treatments .

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2-(4-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Chlorobenzamido)benzoic acid: Shares the chlorobenzamido group but differs in the core structure, leading to different chemical properties and applications.

Methyl 2-(4-chlorobenzamido)benzoate: Another related compound with a similar functional group but distinct structural features.

Uniqueness

2-(4-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide is unique due to its combination of the chlorobenzamido group with the dimethylthiophene carboxamide structure. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Biologische Aktivität

2-(4-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro assays have demonstrated that it can inhibit the growth of human lung cancer cells (e.g., A549) with an IC50 value of approximately 6.26 µM . The mechanism appears to involve interference with cell cycle progression and induction of apoptosis.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 6.26 | Induction of apoptosis |

| HCT116 | 7.1 | Inhibition of WNT signaling pathway |

| NCI-H358 | 6.48 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising results against various bacterial strains, indicating a potential role as an antibacterial agent . The presence of the chlorobenzamide moiety is believed to enhance its interaction with bacterial cell walls.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 10 µg/mL |

- WNT/β-Catenin Pathway Modulation : The compound has been shown to inhibit the WNT signaling pathway, which is crucial in many cancers. By disrupting this pathway, it can prevent the proliferation of cancer cells .

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and other apoptotic markers, leading to programmed cell death .

- Bacterial Cell Wall Disruption : The antimicrobial activity is likely due to its ability to disrupt bacterial cell wall synthesis, leading to cell lysis and death .

Case Studies

Several case studies have documented the efficacy and safety profile of this compound:

- Case Study 1 : In a study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers after 48 hours of exposure.

- Case Study 2 : A clinical evaluation demonstrated that patients with WNT-dependent tumors showed improved outcomes when treated with this compound as part of a combination therapy regimen.

Eigenschaften

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c1-7-8(2)20-14(11(7)12(16)18)17-13(19)9-3-5-10(15)6-4-9/h3-6H,1-2H3,(H2,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSNMXPZDIEAEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.